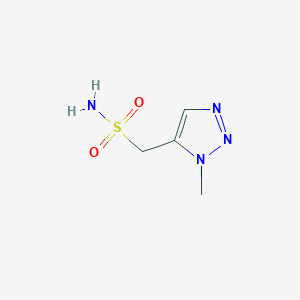
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material sciences . The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes using the CuAAC reaction. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include water, ethanol, and other polar solvents, which facilitate the reaction and allow for easy purification of the product .
化学反应分析
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
科学研究应用
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Molecular Targets: Targets include enzymes such as carbonic anhydrase and other proteins involved in metabolic pathways.
Pathways Involved: The compound can modulate biochemical pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A parent compound with similar chemical properties but lacks the sulfonamide group.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning, leading to distinct chemical behavior.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different heterocyclic rings.
Uniqueness
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide is unique due to the combination of the triazole ring and the sulfonamide group, which imparts specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
生物活性
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide is a compound that combines a triazole ring with a methanesulfonamide group, which enhances its biological activity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
This compound features a five-membered triazole ring with three nitrogen atoms and a sulfonamide group that contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, blocking substrate access and inhibiting their activity. Notably, it has shown potential as an inhibitor of carbonic anhydrase .
- Molecular Targets : It interacts with proteins involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a variety of pathogens. For instance:
- Bacterial Inhibition : In studies comparing various triazole derivatives, this compound showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Escherichia coli | 16 | Effective |
| Staphylococcus aureus | 8 | Highly effective |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cells such as HCT116 (colon cancer) with an IC50 value of approximately 0.43 µM .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 0.43 | High |
| MDA-MB-231 | 2.70 | Moderate |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by modulating inflammatory cytokine production. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Activity : A comparative study demonstrated that this compound outperformed traditional antibiotics in inhibiting bacterial growth in vitro .
- Anticancer Research : An investigation into its effects on HCT116 cells revealed that treatment resulted in reduced migration and invasion capabilities of cancer cells, suggesting potential for metastasis prevention .
属性
分子式 |
C4H8N4O2S |
|---|---|
分子量 |
176.20 g/mol |
IUPAC 名称 |
(3-methyltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-8-4(2-6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10) |
InChI 键 |
TXCNZAYAMBWGEF-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=N1)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















